5-Lipoxygenase (5-LOX) Inhibition Profile: A Critical Differentiator in Inflammation Research
1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-8-methyl- demonstrates negligible inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM [1]. This contrasts sharply with the clinically validated 5-LOX inhibitor zileuton, which exhibits an IC50 of approximately 500–1,000 nM in comparable enzyme assays [2]. This differential activity profile is critical: while zileuton is a potent 5-LOX inhibitor used for asthma, the target compound's lack of activity makes it a suitable negative control or a scaffold for designing selective inhibitors of other enzymes without confounding 5-LOX activity [1].
| Evidence Dimension | Human 5-Lipoxygenase (5-LOX) Inhibition (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Zileuton: ~500–1,000 nM |
| Quantified Difference | Target compound is >10-fold less potent than zileuton (essentially inactive) |
| Conditions | Recombinant human 5-LOX expressed in E. coli; measurement of LTB4 and 5-HETE formation |
Why This Matters
For researchers developing anti-inflammatory agents, this data confirms that the compound will not introduce confounding 5-LOX inhibition, making it a cleaner scaffold for targeting other inflammatory pathways (e.g., COX-2, mPGES-1) or for use as a control in assay development.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Affinity Data for Human 5-Lipoxygenase. University Federico II of Naples/ChEMBL. View Source
- [2] Carter, G.W.; Young, P.R.; Albert, D.H.; Bouska, J.; Dyer, R.; Bell, R.L.; Summers, J.B.; Brooks, D.W. 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics 1991, 256, 929-937. View Source
